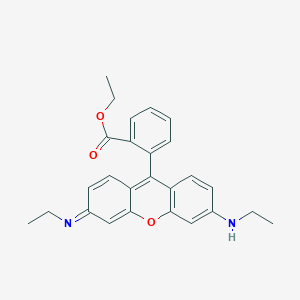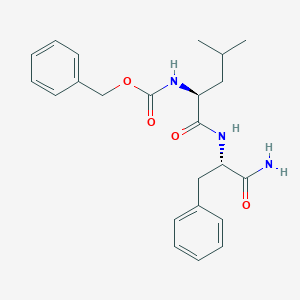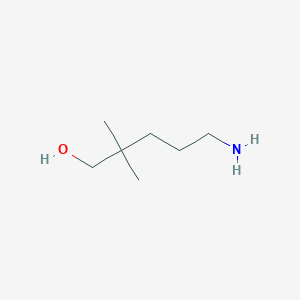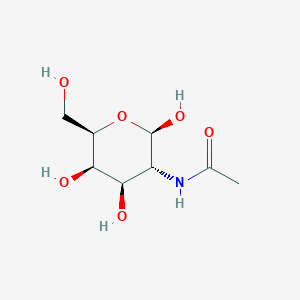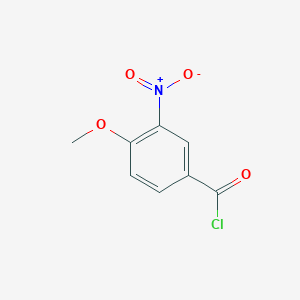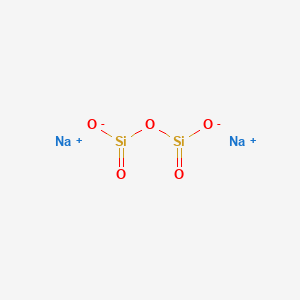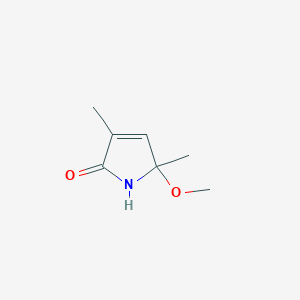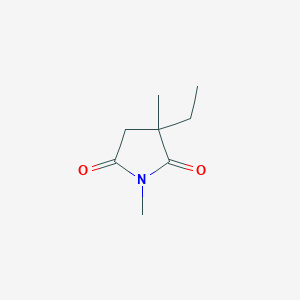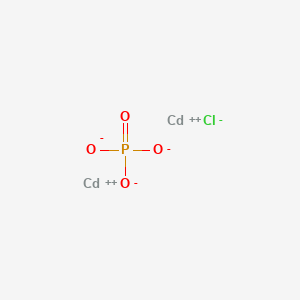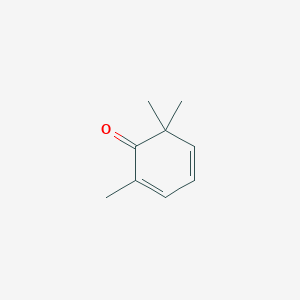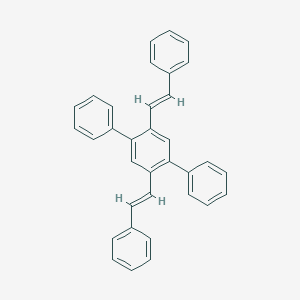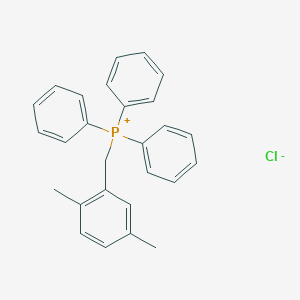
(2,5-Dimethylbenzyl)(triphenyl)phosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylbenzyl)(triphenyl)phosphorane) is a chemical compound that has been widely used in scientific research for its unique properties. It is a phosphorane compound that is used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylbenzyl)(triphenyl)phosphorane is not fully understood. However, it is believed to act as a nucleophile and attack the electrophilic carbon of the substrate, forming a phosphonium intermediate. This intermediate then undergoes elimination to form the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (2,5-Dimethylbenzyl)(triphenyl)phosphorane. However, it is not used as a drug and therefore does not have any drug-related side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2,5-Dimethylbenzyl)(triphenyl)phosphorane is its ability to form carbon-carbon bonds. This property makes it a useful reagent in organic synthesis. However, it is important to note that it can be difficult to handle due to its air and moisture sensitivity. It is also relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for the use of (2,5-Dimethylbenzyl)(triphenyl)phosphorane in scientific research. One area of interest is the development of new synthetic methods using this reagent. Another area of interest is the use of this reagent in the synthesis of new pharmaceuticals and natural products. Additionally, the use of (2,5-Dimethylbenzyl)(triphenyl)phosphorane in catalysis and materials science is an area of growing interest.
Métodos De Síntesis
The synthesis of (2,5-Dimethylbenzyl)(triphenyl)phosphorane is typically carried out through the reaction of triphenylphosphine with 2,5-dimethylbenzyl chloride. The reaction is typically performed under an inert atmosphere and in a suitable solvent such as dichloromethane or tetrahydrofuran. The product is then purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(2,5-Dimethylbenzyl)(triphenyl)phosphorane has been widely used in scientific research for its unique properties. It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It has also been used in the synthesis of various natural products and pharmaceuticals.
Propiedades
Número CAS |
13544-84-8 |
|---|---|
Nombre del producto |
(2,5-Dimethylbenzyl)(triphenyl)phosphorane |
Fórmula molecular |
C27H26ClP |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
(2,5-dimethylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C27H26P/c1-22-18-19-23(2)24(20-22)21-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-20H,21H2,1-2H3/q+1 |
Clave InChI |
KXWZMBUGTXYJQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=C(C=C1)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Otros números CAS |
13544-84-8 |
Sinónimos |
(2,5-Dimethylbenzyl)(triphenyl)phosphorane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



